![molecular formula C14H18O3 B14398877 4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran CAS No. 88631-95-2](/img/structure/B14398877.png)
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran typically involves the condensation of phenolic compounds with ketones under acidic conditions. One common method includes the reaction of a substituted phenol with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the desired benzopyran structure. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzopyran derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Nitrated, halogenated, and other substituted benzopyrans.
科学研究应用
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can lead to anticancer activities by inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol: Known for its antioxidant properties and used in various health supplements.
8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene: Another compound with a similar structural framework but different functional groups and applications.
7-Methylcoumarin: A related benzopyran derivative with distinct chemical and biological properties.
Uniqueness
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran stands out due to its unique combination of a benzopyran core with multiple methyl groups and a dioxolane ring. This structural arrangement imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
属性
CAS 编号 |
88631-95-2 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
4,6,6,9-tetramethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C14H18O3/c1-8-10-5-6-14(3,4)17-11(10)9(2)13-12(8)15-7-16-13/h5-7H2,1-4H3 |
InChI 键 |
HEWWBZMWTWXXPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCC(OC2=C(C3=C1OCO3)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
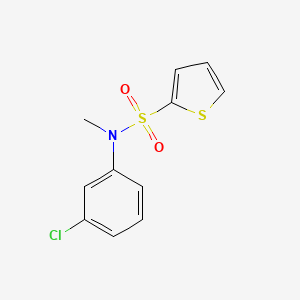
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
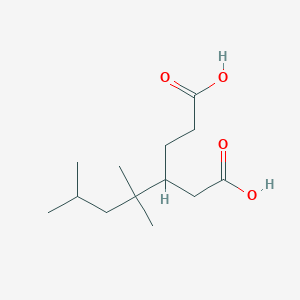

![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
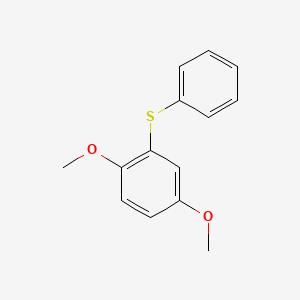
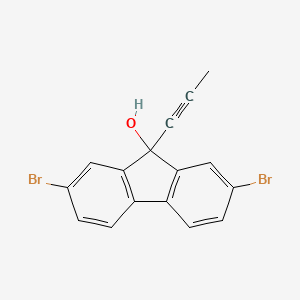
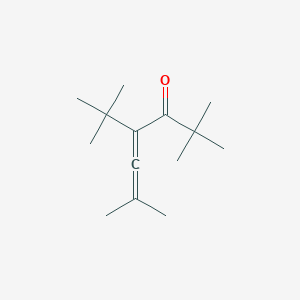
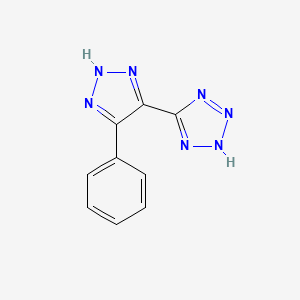
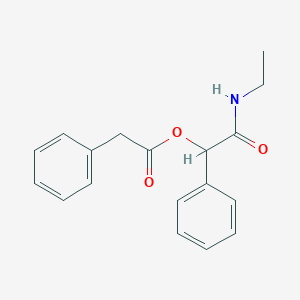
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
